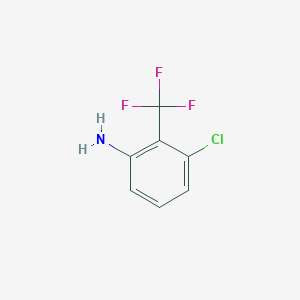

3-Chloro-2-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-(trifluoromethyl)aniline: is an aromatic amine with the molecular formula C7H5ClF3N It is characterized by the presence of a chloro group at the third position and a trifluoromethyl group at the second position on the benzene ring, along with an amino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Chloro-2-(trifluoromethyl)aniline involves the nitration of 3-chloro-2-nitrotoluene followed by reduction to the corresponding amine. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using iron powder and hydrochloric acid .

Industrial Production Methods:

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods such as the Suzuki-Miyaura coupling reaction. This method employs a palladium catalyst to couple a boronic acid derivative with an aryl halide under mild conditions . The reaction conditions are typically optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

3-Chloro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives and reduced to form amines or other reduced products.

Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Coupling: Palladium catalyst with boronic acid derivatives under mild conditions.

Major Products Formed:

Nitration: 3-Chloro-2-nitroaniline.

Reduction: this compound.

Coupling: Biaryl compounds with various functional groups.

Aplicaciones Científicas De Investigación

3-Chloro-2-(trifluoromethyl)aniline has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including those with potential anti-inflammatory and anticancer properties.

Agrochemicals: The compound is utilized in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants.

Material Sciences: It is employed in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in inflammation or cancer progression. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .

Comparación Con Compuestos Similares

2-(Trifluoromethyl)aniline: Similar structure but lacks the chloro group, resulting in different reactivity and applications.

4-Chloro-2-(trifluoromethyl)aniline: Similar structure but with the chloro group at a different position, affecting its chemical properties and uses.

Uniqueness:

3-Chloro-2-(trifluoromethyl)aniline is unique due to the specific positioning of the chloro and trifluoromethyl groups, which confer distinct electronic and steric effects. These effects influence its reactivity and make it suitable for specific applications in pharmaceuticals and agrochemicals that other similar compounds may not be able to achieve .

Actividad Biológica

3-Chloro-2-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of both a chloro group and a trifluoromethyl group on the aniline ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its unique biological activity and chemical properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClF3N. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a valuable building block in drug synthesis. Its structure can significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClF3N |

| Molecular Weight | 201.57 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties . Its effectiveness in inhibiting microbial growth makes it a candidate for further exploration in pharmaceutical applications.

Pharmacological Applications

The compound has been utilized in the synthesis of several important pharmaceuticals, including Sorafenib , which is used for treating advanced hepatocellular carcinoma. The trifluoromethyl group contributes to the drug's efficacy by enhancing its metabolic stability. Additionally, structure-activity relationship (SAR) studies have shown that modifications to the aniline derivatives can significantly impact their biological activity, particularly concerning P2X3 receptor antagonism, which is relevant in pain management .

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group alters the compound's electronic properties, enhancing its ability to bind to enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects such as:

- Inhibition of specific enzymes involved in disease processes.

- Antagonistic effects on receptors relevant for neuropathic pain .

Case Studies and Research Findings

- Neuropathic Pain Models : In studies involving male Sprague-Dawley rats, compounds derived from this compound showed significant anti-nociceptive effects, indicating potential applications in pain relief therapies .

- SAR Studies : A series of derivatives were synthesized to evaluate their P2X3 receptor antagonistic activities. The introduction of halide substitutions demonstrated varying degrees of activity, with certain configurations leading to enhanced metabolic stability and selectivity against unwanted side effects .

Toxicity Profile

While this compound shows promising biological activity, its toxicity profile necessitates careful handling. It may cause skin and eye irritation and respiratory issues upon exposure, which is critical for laboratory and industrial applications.

Propiedades

IUPAC Name |

3-chloro-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMNOYHOSWKVJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548365 |

Source

|

| Record name | 3-Chloro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-21-3 |

Source

|

| Record name | 3-Chloro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.